3H-Imidazo[4,5-C]pyridin-7-amine
Overview
Description
3H-Imidazo[4,5-C]pyridin-7-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This structural arrangement is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound has garnered interest in medicinal chemistry for its potential therapeutic applications, particularly as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-C]pyridin-7-amine typically involves the condensation of pyridine-2,3-diamine with formic acid under reflux conditions. This method yields the desired imidazopyridine core through a cyclization reaction . Another approach involves the use of aldehydes under oxidative conditions to achieve the cyclization .
Industrial Production Methods
Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. Catalysts such as palladium or copper are used to facilitate the cyclization process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-C]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[4,5-C]pyridine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can have different functional groups attached to the core structure .
Scientific Research Applications
3H-Imidazo[4,5-C]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise as a scaffold for developing drugs targeting central nervous system disorders and infectious diseases.
Industry: The compound is used in the development of agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-C]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of histone methyltransferase EZH2, thereby affecting gene expression and cellular pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-B]pyridine: Another isomeric form with similar biological activity but different structural arrangement.
Imidazo[1,5-A]pyridine: Known for its use in pharmaceuticals, particularly as a core structure in drugs like zolpidem.
Imidazo[1,2-A]pyridine: Utilized in the development of anti-inflammatory and anti-cancer agents.
Uniqueness
3H-Imidazo[4,5-C]pyridin-7-amine is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct chemical properties and biological activities. Its ability to act as a versatile scaffold for drug development sets it apart from other similar compounds .
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,7H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGXOLQQMVWLOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507520 | |
Record name | 3H-Imidazo[4,5-c]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792138-97-7 | |
Record name | 3H-Imidazo[4,5-c]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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